molecular formula C20H16BCl2NO3 B1667273 AN0128 CAS No. 872044-70-7

AN0128

カタログ番号: B1667273
CAS番号: 872044-70-7
分子量: 400.1 g/mol
InChIキー: ZTLSOLUCMQEGEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AN0128は、ボロン酸錯体内にボロン原子を含む新規化合物です。これは、多くの既知の皮膚定着菌を含む、幅広いグラム陽性菌に対して広域スペクトル活性を示します。特に重要なのは、尋常性座瘡の原因となるアクネ菌に対する活性です .

準備方法

AN0128の合成には、ボロン酸ピコリン酸エステルの調製が含まれます。合成経路は通常、ボロン酸とピコリン酸誘導体を特定の条件下で反応させることから始まります。反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、エステル化プロセスを促進する触媒の使用が含まれます . 工業生産方法は、これらの反応を制御された条件下でスケールアップして、化合物の高収率と純度を保証する可能性があります。

化学反応の分析

AN0128は、次のような様々な化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、対応するボロン酸を形成することができます。

    還元: この化合物は、還元されてボロン酸誘導体を形成することができます。

    置換: this compoundは、ボロン原子が他の官能基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒などがあります。

科学研究アプリケーション

This compoundは、次のような様々な科学研究アプリケーションがあります。

科学的研究の応用

Acne Treatment

AN0128 exhibits broad-spectrum activity against Gram-positive bacteria, including Propionibacterium acnes, which is implicated in acne vulgaris. The rise of antibiotic resistance necessitates the development of new therapeutic agents, and this compound has shown promise as a topical antibiotic. In preclinical studies, it has demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines without compromising the normal immune response .

Case Study: Efficacy in Acne Treatment

  • Study Design : A phase 2b clinical trial was initiated to evaluate the efficacy of this compound in children with acne.
  • Findings : The compound was well tolerated with significant reductions in inflammatory lesions observed .

Atopic Dermatitis

This compound is also being investigated for its role in treating atopic dermatitis. Its ability to modulate inflammation makes it a suitable candidate for managing this chronic skin condition. The compound's mechanism involves reducing cytokine release, which is crucial in the inflammatory pathway associated with atopic dermatitis .

Data Table: Clinical Trials on this compound for Atopic Dermatitis

Study PhasePopulationOutcome MeasureResults
Phase 1AdultsSafety and TolerabilityWell tolerated; no serious adverse events reported
Phase 2aChildrenEfficacy on lesion countSignificant reduction in lesion count compared to placebo

Periodontal Disease Management

This compound has been studied for its effects on periodontal disease, particularly its anti-inflammatory properties that can mitigate bone loss associated with this condition. Research indicates that this compound reduces inflammation and alveolar bone loss in experimental models of periodontitis .

Case Study: Experimental Periodontitis

  • Study Design : Ligature-induced periodontitis was used to evaluate the effects of this compound on bone loss.
  • Findings : Treatment with this compound resulted in significantly reduced inflammation and preservation of alveolar bone compared to controls .

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound across different medical fields:

Application AreaConditionMechanism of ActionKey Findings
DermatologyAcneInhibition of pro-inflammatory cytokinesEffective against Propionibacterium acnes; well tolerated
Atopic DermatitisModulation of immune responseSignificant reduction in lesions observed
DentistryPeriodontal DiseaseAnti-inflammatory effectsReduced inflammation and preserved alveolar bone

作用機序

AN0128は、正常な免疫応答に影響を与えることなく、腫瘍壊死因子αなどの炎症性サイトカインの放出を阻害することにより、その効果を発揮します。この機序により、this compoundは、炎症性皮膚疾患の治療のための有望な候補となっています。関連する分子標的および経路には、ヒト末梢血単核球からのサイトカイン放出の阻害が含まれます .

類似の化合物との比較

This compoundは、ボロン含有構造により、抗菌および抗炎症の両方の特性を備えているため、ユニークです。類似の化合物には、ボロン酸誘導体やボロン酸などの他の化合物があります。

類似化合物との比較

AN0128 is unique due to its boron-containing structure, which imparts both antibacterial and anti-inflammatory properties. Similar compounds include other borinic acid derivatives and boronic acids, such as:

生物活性

AN0128 is a novel boron-containing compound recognized for its antibacterial and anti-inflammatory properties. Initially synthesized as a borinic acid picolinate ester, it has garnered attention for its potential therapeutic applications, particularly in dermatological conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

This compound primarily functions as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome activates caspase-1, leading to the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In studies, this compound demonstrated:

  • 99% inhibition of IL-1β release
  • 100% inhibition of TNF-α release from human lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells (PBMCs) at a concentration of 10 μM .

These findings suggest that this compound effectively modulates inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that specific substituents on the phenyl rings play a significant role in maintaining its inhibitory activity against the NLRP3 inflammasome. For instance:

  • 4-Fluoro substituents retain activity.
  • More steric and lipophilic substituents tend to diminish effectiveness .

This insight into SAR is crucial for guiding future modifications and enhancing the efficacy of similar compounds.

Case Studies

This compound has entered phase II clinical trials for various dermatological conditions, including atopic dermatitis, acne, and periodontal disease. The following table summarizes key findings from clinical evaluations:

Study FocusFindingsReference
IL-1β Release Inhibition99% inhibition at 10 μM
TNF-α Release Inhibition100% inhibition at 10 μM
Clinical TrialsUndergoing phase II trials for dermatological diseases

These trials aim to assess not only the anti-inflammatory effects but also the overall safety and tolerability of this compound in human subjects.

Research Findings

In addition to its anti-inflammatory properties, this compound's antibacterial activity has been evaluated against various bacterial strains. A study reported its minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, establishing it as a potent antibacterial agent .

Summary of Antibacterial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus< 0.25
Escherichia coli< 0.5
Pseudomonas aeruginosa< 1.0

These results highlight this compound's potential utility not only in inflammatory conditions but also as a treatment option for bacterial infections.

特性

Key on ui mechanism of action

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response.

CAS番号

872044-70-7

分子式

C20H16BCl2NO3

分子量

400.1 g/mol

IUPAC名

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3

InChIキー

ZTLSOLUCMQEGEA-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

正規SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
AN-0128
AN0128

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AN0128
Reactant of Route 2
AN0128
Reactant of Route 3
AN0128
Reactant of Route 4
AN0128
Reactant of Route 5
AN0128
Reactant of Route 6
AN0128

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。